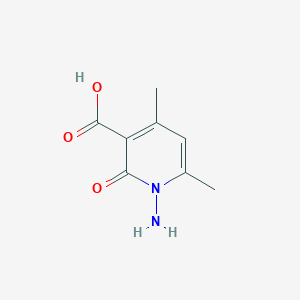

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (1-AMDOPCA) is a heterocyclic compound that is widely used in organic synthesis and as a biochemical reagent. It is a valuable building block for the synthesis of a variety of biologically active molecules, including drugs, agrochemicals, and pharmaceuticals. 1-AMDOPCA is also used in various biochemical applications, such as enzyme inhibition, protein binding, and DNA/RNA labeling. In

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid serves as a precursor or intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in medicinal chemistry and materials science. For instance, it has been used in the preparation of novel 1,2,4-oxadiazole heterocyclic compounds that exhibit potential hypertensive activity. The synthesis involves the treatment of ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate with aqueous ammonia, followed by subsequent chemical modifications to introduce the oxadiazole moiety (Kumar & Mashelker, 2007). Similarly, the compound has been used to synthesize a variety of pyridine and pyrimidine derivatives, which were then evaluated for their anti-microbial activities. Some of these derivatives showed significant antibacterial and antifungal effects, suggesting their potential use in developing new antimicrobial agents (Khidre, Abu‐Hashem, & El‐Shazly, 2011).

Catalysis and Peptide Coupling

In the field of peptide synthesis, 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid-related compounds have been explored as catalysts for peptide coupling reactions. These reactions are crucial for the synthesis of peptides and proteins, which have wide applications in drug development and biochemical research. The use of pyridine N-oxide derivatives in these coupling reactions minimizes racemization, making the process highly efficient and selective for the desired peptide products (Shiina et al., 2008).

Photophysical Studies and Material Science

Compounds derived from 1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid have been investigated for their photophysical properties. For example, the synthesis and characterization of novel compounds with potential applications in optoelectronic devices have been reported. These studies involve detailed analysis using techniques such as FTIR, Raman spectroscopy, and DFT calculations to understand the electronic structures and optical properties of these compounds, which could lead to their application in photovoltaic cells, LEDs, and other optoelectronic components (Roushdy et al., 2019).

Propiedades

IUPAC Name |

1-amino-4,6-dimethyl-2-oxopyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-4-3-5(2)10(9)7(11)6(4)8(12)13/h3H,9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPHVNBBMSIBDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1N)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Trifluoromethyl)benzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B505630.png)

![ethyl 2-[(N-benzyl-beta-alanyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B505634.png)

![N-[4-(diethylamino)phenyl]-2-fluorobenzamide](/img/structure/B505639.png)

![(2-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-3-yl)(morpholin-4-yl)methanone](/img/structure/B505640.png)

![6-Amino-4-(2-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505642.png)

![6-Amino-4-(4-bromophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505644.png)

![6-Amino-4-(2-chloro-6-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505645.png)

![6-Amino-3-(1-naphthyl)-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505646.png)

![6-Amino-4-(2-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505647.png)

![6-Amino-3-(4-methylphenyl)-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B505648.png)

![N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)amine](/img/structure/B505649.png)

![4,6-dimethyl-2-oxo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2H-pyran-5-carboxamide](/img/structure/B505651.png)